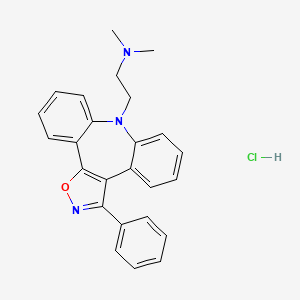
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride is a complex organic compound with a unique structure that combines elements of dibenzoazepine and isoxazoline. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including anticancer, antiviral, and anticonvulsant activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride typically involves the following steps:
Formation of the Dibenz(b,f)azepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dibenz(b,f)azepine core.
Introduction of the Isoxazoline Ring: The isoxazoline ring is introduced through a cycloaddition reaction, often using nitrile oxides and alkenes as reactants.
Functionalization: The ethanamine and N,N-dimethyl-3-phenyl groups are introduced through nucleophilic substitution reactions.
Formation of the Monohydrochloride Salt: The final compound is converted to its monohydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antiviral properties.
Medicine: It has potential therapeutic applications, particularly in the treatment of cancer and epilepsy.
Wirkmechanismus
The mechanism of action of 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may also interact with neurotransmitter receptors, contributing to its anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamazepine: A well-known anticonvulsant with a similar dibenzoazepine core.
Phenothiazine: Another tricyclic compound with significant biological activity.
Acridone: Known for its anticancer properties.
Uniqueness
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride is unique due to the presence of both the dibenzoazepine and isoxazoline rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Eigenschaften
CAS-Nummer |
90358-80-8 |
|---|---|
Molekularformel |
C25H24ClN3O |
Molekulargewicht |
417.9 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(5-phenyl-3-oxa-4,13-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaen-13-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C25H23N3O.ClH/c1-27(2)16-17-28-21-14-8-6-12-19(21)23-24(18-10-4-3-5-11-18)26-29-25(23)20-13-7-9-15-22(20)28;/h3-15H,16-17H2,1-2H3;1H |
InChI-Schlüssel |
KHHVYAXAUJUMLT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1C2=CC=CC=C2C3=C(C4=CC=CC=C41)ON=C3C5=CC=CC=C5.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




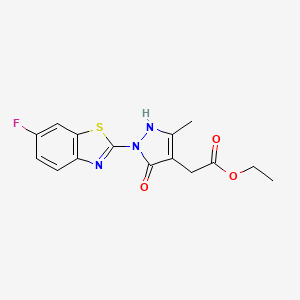

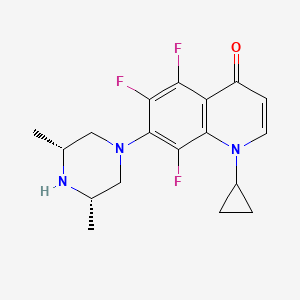
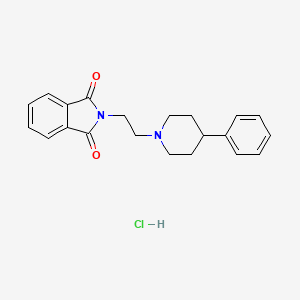
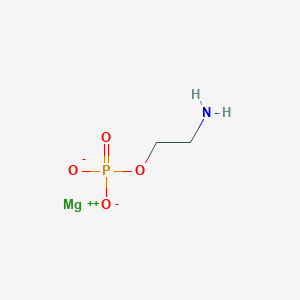

![3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol](/img/structure/B12769312.png)

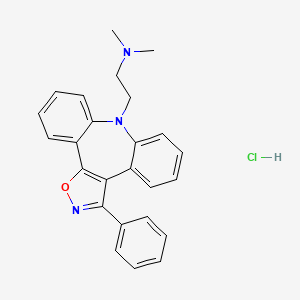
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[[(E)-2-methylbut-2-enyl]amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-11-en-8-yl]methyl acetate](/img/structure/B12769338.png)
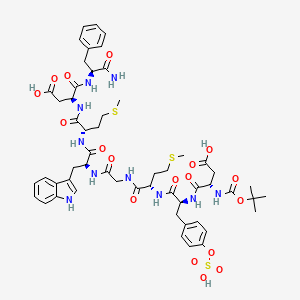
![Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt](/img/structure/B12769367.png)
